6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Overview
Description
6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (6-Cl-2-TFP) is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. 6-Cl-2-TFP has a wide range of properties that make it an attractive option for researchers and scientists.
Scientific Research Applications
Antimicrobial Activity
Imidazo[1,2-b]pyridazine derivatives, including 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, have been studied for their antimicrobial efficacy . They have been screened for in-vitro antimicrobial activity against two gram-positive (Streptococcus pyogenes and Staphylococcus aureus) and two gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli) .
Antimalarial Activity
These compounds have also been studied for their antimalarial activity against Plasmodium falciparum strain . Certain compounds exhibited good antimicrobial and antimalarial activity .
Antifungal Activity
Imidazo[1,2-b]pyridazine derivatives have shown antifungal properties . This makes them a potential candidate for the development of new antifungal drugs .
Anti-Diabetes Activity
Research has indicated that these compounds may have anti-diabetes properties . This suggests potential applications in the treatment and management of diabetes .
Antiparasitic Activity
Imidazo[1,2-b]pyridazine derivatives have demonstrated antiparasitic effects . This suggests they could be used in the development of treatments for parasitic infections .
Anti-Inflammatory Activity
These compounds have shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions .
Anti-Proliferative Activity
Imidazo[1,2-b]pyridazine derivatives have demonstrated anti-proliferative activity . This suggests potential applications in the treatment of conditions characterized by abnormal cell proliferation, such as cancer .
Acetylcholinesterase Inhibitors
These compounds can also act as acetylcholinesterase inhibitors . This suggests potential applications in the treatment of conditions like Alzheimer’s disease, where acetylcholinesterase inhibitors are commonly used .
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules and have shown good biological activity . They have been found to exhibit a variety of biological activities and pharmacological properties, such as antifungal , anti-diabetes , antiparasitic , anti-inflammatory , anti-proliferative activity , and acetylcholinesterase inhibitors . They can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .
Mode of Action
The negative potential region in the molecular structure of similar compounds is usually related to the lone pair of electronegative atoms . For the target compound, the negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .
Result of Action
Imidazo[1,2-b]pyridazine derivatives have been associated with a variety of biological activities and pharmacological properties .
properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-2-6-12-4(7(9,10)11)3-14(6)13-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOJZGDFKSAMHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618176 | |
Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |
CAS RN |
109113-97-5 | |
Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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